Ethyl 1-(2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxylate
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Description
This compound is a complex organic molecule that contains several functional groups, including a thiazole ring, a piperidine ring, an ester group, and a trifluoromethoxyphenyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiazole derivatives are generally synthesized through the reaction of alpha-haloketones with thioamides . The piperidine ring could be introduced through a variety of methods, including reductive amination or nucleophilic substitution .Molecular Structure Analysis
The thiazole ring is a five-membered heterocycle containing nitrogen and sulfur atoms . The piperidine ring is a six-membered ring containing one nitrogen atom . The trifluoromethoxyphenyl group is a phenyl ring substituted with a trifluoromethoxy group .Chemical Reactions Analysis
Thiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . The specific reactions this compound would undergo would depend on the conditions and the reagents present .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the ester group could make it more polar, while the trifluoromethoxy group could increase its lipophilicity .Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 1-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazole-4-carbonyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O4S/c1-2-28-17(27)12-7-9-25(10-8-12)16(26)15-11-30-18(24-15)23-13-3-5-14(6-4-13)29-19(20,21)22/h3-6,11-12H,2,7-10H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEQVEXUKVIRHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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